molecular formula C27H25ClN2O3 B11213857 11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

Cat. No.: B11213857
M. Wt: 460.9 g/mol
InChI Key: RAFBYHAWWPKEAX-UHFFFAOYSA-N
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Description

11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a complex organic compound that belongs to the class of dibenzodiazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol typically involves multi-step organic reactions. The starting materials often include substituted benzene rings and diazepine precursors. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the chlorophenyl and dimethoxyphenyl groups.

    Cyclization reactions: to form the dibenzodiazepine core structure.

    Hydroxylation reactions: to introduce the hydroxyl group at the 1-position.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: to enhance reaction rates.

    Solvent selection: to improve solubility and reaction efficiency.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or aromatic rings.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).

    Substitution reagents: Halogens (Cl2, Br2), Alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biological research, dibenzodiazepines are often studied for their potential interactions with biological targets, such as enzymes or receptors.

Medicine

Medicinally, compounds of this class are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors in the brain.

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Pathways: Modulation of signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Clozapine: An antipsychotic medication with a dibenzodiazepine structure.

    Olanzapine: Another antipsychotic with a similar core structure.

Properties

Molecular Formula

C27H25ClN2O3

Molecular Weight

460.9 g/mol

IUPAC Name

6-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H25ClN2O3/c1-32-24-11-10-16(15-25(24)33-2)18-13-22-26(23(31)14-18)27(17-6-5-7-19(28)12-17)30-21-9-4-3-8-20(21)29-22/h3-12,15,18,27,29-30H,13-14H2,1-2H3

InChI Key

RAFBYHAWWPKEAX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=CC=C5)Cl)C(=O)C2)OC

Origin of Product

United States

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